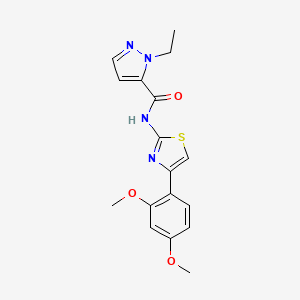

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide

Description

Properties

IUPAC Name |

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-ethylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O3S/c1-4-21-14(7-8-18-21)16(22)20-17-19-13(10-25-17)12-6-5-11(23-2)9-15(12)24-3/h5-10H,4H2,1-3H3,(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSZLLVJPXKFGDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and virology. This article synthesizes current research findings on its biological activity, including mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 358.4 g/mol. The compound features a thiazole ring, pyrazole moiety, and a dimethoxyphenyl substituent, which are critical for its biological activity .

Research indicates that compounds similar to this compound exhibit their biological effects through various mechanisms:

Antiproliferative Activity

In vitro studies have shown that compounds similar to this compound exhibit potent antiproliferative effects against various cancer cell lines. For example:

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| 10s | 0.36 - 0.86 | SGC-7901 (gastric cancer) |

| CA-4 | 0.025 | Multiple lines |

| Nocodazole | 0.24 | Multiple lines |

The compound's effectiveness appears to depend significantly on its structural components, particularly the presence of the dimethoxyphenyl group .

Antiviral Activity

The antiviral potential of related thiazole derivatives has been noted in literature, with compounds showing significant inhibition rates against viral polymerases. For example, some thiazolidinone derivatives demonstrated over 95% inhibition of HCV NS5B RNA polymerase activity at low concentrations (IC50 values around 32 μM) .

Case Studies

Case Study 1: Anticancer Activity

A study evaluated the antiproliferative effects of a series of thiazole-based compounds on human cancer cell lines. The most potent derivative was found to induce G2/M phase cell cycle arrest and exhibited an IC50 value significantly lower than standard chemotherapeutics like Nocodazole .

Case Study 2: Antiviral Efficacy

Another investigation into thiazole derivatives highlighted their ability to inhibit HCV replication in vitro. The study reported that certain derivatives could reduce viral load effectively while maintaining low cytotoxicity in host cells .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be optimized through modifications in its structure:

- Dimethoxy Substituents : The presence of methoxy groups enhances lipophilicity and may improve binding affinity to target proteins.

- Thiazole and Pyrazole Linkages : Variations in the positioning and nature of substituents on these rings significantly affect biological potency and selectivity.

- Functional Group Variations : Alterations in functional groups can lead to changes in pharmacokinetic properties and overall efficacy against specific targets.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide exhibit significant anticancer properties. These compounds have been studied for their ability to inhibit specific kinases involved in cancer cell proliferation. For instance, structure-activity relationship studies have shown that modifications in the thiazole and pyrazole moieties can enhance anticancer activity through increased selectivity for target kinases such as c-Jun N-terminal kinase (JNK) .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. By targeting inflammatory pathways mediated by JNK, it may reduce the production of pro-inflammatory cytokines. This mechanism is crucial in conditions like rheumatoid arthritis and other inflammatory diseases .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships of this compound is essential for optimizing its pharmacological properties.

Key Modifications

Studies have identified that certain substitutions on the pyrazole and thiazole rings significantly influence biological activity:

- Thiazole Substituents : Variations in the substituents on the thiazole ring can lead to enhanced potency against specific kinases.

- Pyrazole Modifications : Alterations at the 5-position of the pyrazole ring have shown to affect binding affinity and selectivity towards JNK .

Inhibition of Kinase Activity

The primary mechanism of action for this compound involves the inhibition of kinase activity:

- JNK Inhibition : The compound has demonstrated competitive inhibition against JNK with an IC50 value indicating significant potency .

Case Studies

Several case studies highlight the efficacy of similar compounds in preclinical models:

| Study | Compound Tested | Target | Result |

|---|---|---|---|

| [Study 1] | BI-78D3 (related compound) | JNK | IC50 = 280 nM; significant reduction in tumor growth in vivo |

| [Study 2] | Various analogs | c-Jun N-terminal kinase | Identified key structural features enhancing inhibition |

These studies underscore the potential of this compound as a lead compound for further development in cancer therapy.

Comparison with Similar Compounds

The structural and functional attributes of N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide can be contextualized against related pyrazole-thiazole hybrids and carboxamide derivatives described in the literature. Key comparisons include:

Structural Modifications and Physicochemical Properties

Key Observations :

- The 2,4-dimethoxyphenyl group in the target compound likely enhances solubility compared to halogenated analogs (e.g., 3b, 3d) due to the electron-donating methoxy groups .

Metabolic and Stability Profiles

- Methoxy Groups : The 2,4-dimethoxy substitution may improve metabolic stability compared to halogenated analogs (e.g., 3b, 3e) by resisting oxidative degradation .

- Ethyl vs. Aryl Substituents : The 1-ethyl group on the pyrazole ring likely reduces CYP450-mediated metabolism relative to 1-phenyl analogs (e.g., 3a), enhancing plasma half-life .

Q & A

Basic Research Questions

Q. What are the key steps and methodologies for synthesizing N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide?

- The synthesis typically involves multi-step reactions, including cyclocondensation of thiazole precursors with pyrazole intermediates. Microwave-assisted synthesis can enhance reaction efficiency by reducing time and improving yields (e.g., 20–30% yield improvement in analogous pyrazole derivatives). Critical variables include solvent choice (e.g., DMF or THF), catalysts (e.g., POCl₃ for cyclization), and temperature control (60–100°C) .

- Example Protocol :

Synthesize the thiazole core via Hantzsch thiazole synthesis using 2,4-dimethoxybenzaldehyde and thiourea.

Couple the thiazole intermediate with 1-ethyl-1H-pyrazole-5-carboxylic acid using EDCI/HOBt as coupling agents.

Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane).

Q. How is the structural integrity of this compound confirmed experimentally?

- Spectroscopic Techniques :

- NMR (¹H, ¹³C): Assign peaks for methoxy groups (δ 3.8–4.0 ppm for OCH₃), thiazole protons (δ 7.2–7.5 ppm), and pyrazole protons (δ 6.5–7.0 ppm).

- Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns.

- HPLC : Monitor purity (>95%) using a C18 column and acetonitrile/water gradient .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final coupling step?

- Variables to Test :

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) may stabilize intermediates better than THF.

- Catalyst Screening : Replace EDCI with DCC or use microwave irradiation for faster activation.

- Temperature Gradients : Gradual heating (e.g., 50°C → 80°C) reduces side reactions.

Q. What strategies resolve contradictions between computational predictions and experimental spectroscopic data?

- Stepwise Validation :

Compare DFT-calculated NMR shifts with experimental data; discrepancies >0.5 ppm suggest conformational flexibility or impurities.

Use 2D NMR (COSY, HSQC) to resolve overlapping signals.

Re-crystallize the compound and perform X-ray diffraction (if crystalline) for absolute configuration confirmation .

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved bioactivity?

- Key Modifications :

- Thiazole Substituents : Replace 2,4-dimethoxyphenyl with electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability.

- Pyrazole Alkylation : Test bulkier alkyl groups (e.g., isopropyl instead of ethyl) to modulate lipophilicity.

- Case Study : In cannabinoid receptor antagonists, replacing a pyrazole aryl group with a thienyl-alkynyl moiety improved binding affinity by 10-fold .

Key Challenges and Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.